N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
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Overview
Description
“N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound. It is a part of the 1,3,4-oxadiazole family, which is known to possess a wide variety of biological activities .
Synthesis Analysis
The synthesis of compounds in the 1,3,4-oxadiazole family involves structural modifications to ensure high cytotoxicity towards malignant cells . The specific synthesis process of “N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is not detailed in the available resources.Scientific Research Applications
Benzamide Derivatives in Medical Research
Benzamide derivatives, like N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, often feature in medical research due to their diverse pharmacological properties. Such compounds are studied for their potential roles in treating various conditions, including psychiatric disorders, cancer, and inflammation.
Potential Applications
Psychiatric Disorder Treatment : Certain benzamide derivatives are recognized for their action on dopamine receptors, suggesting potential use in treating psychiatric conditions. For instance, amisulpride, a substituted benzamide, is known for its efficacy in managing schizophrenia symptoms, specifically targeting negative symptoms with minimal side effects related to extrapyramidal symptoms (Lôo et al., 1997).
Cancer Imaging and Treatment : Benzamide derivatives have been explored for their utility in imaging and treatment of cancer. For example, iodine-123-labelled benzamide derivatives are used in scintigraphic detection of melanoma metastases, leveraging their affinity for melanin or related structures in melanoma cells (Maffioli et al., 1994).
Anti-inflammatory Effects : Research on synthetic analogues of natural compounds, such as gallic acid derivatives, has shown potential in inhibiting mast cell-mediated allergic inflammation. These findings indicate that benzamide derivatives could also have applications in managing allergic and inflammatory diseases by suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).
Future Directions
properties
IUPAC Name |
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNHZVBWUQLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide |
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